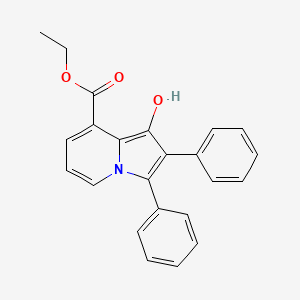
Ethyl 1-hydroxy-2,3-diphenylindolizine-8-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-hydroxy-2,3-diphenylindolizine-8-carboxylate is a complex organic compound belonging to the indolizine family Indolizines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-hydroxy-2,3-diphenylindolizine-8-carboxylate typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions to form indole derivatives . The specific steps for this compound may include:
Formation of the Indole Core: Reacting phenylhydrazine with a suitable ketone in the presence of an acid catalyst.
Functionalization: Introducing the hydroxy and carboxylate groups through subsequent reactions, such as esterification and hydroxylation.
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This may include using high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
化学反应分析
Types of Reactions: Ethyl 1-hydroxy-2,3-diphenylindolizine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: Reduction of the carbonyl group back to a hydroxy group using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions on the aromatic rings using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
Ethyl 1-hydroxy-2,3-diphenylindolizine-8-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of ethyl 1-hydroxy-2,3-diphenylindolizine-8-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
相似化合物的比较
Indole-3-acetic acid: A plant hormone with a similar indole core structure.
Indole-2-carboxylic acid: Another indole derivative with carboxylate functionality.
Comparison:
Uniqueness: Ethyl 1-hydroxy-2,3-diphenylindolizine-8-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
86193-96-6 |
|---|---|
分子式 |
C23H19NO3 |
分子量 |
357.4 g/mol |
IUPAC 名称 |
ethyl 1-hydroxy-2,3-diphenylindolizine-8-carboxylate |
InChI |
InChI=1S/C23H19NO3/c1-2-27-23(26)18-14-9-15-24-20(17-12-7-4-8-13-17)19(22(25)21(18)24)16-10-5-3-6-11-16/h3-15,25H,2H2,1H3 |
InChI 键 |
IVKROBSCHMXXLB-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC=CN2C1=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


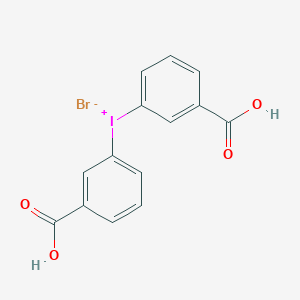
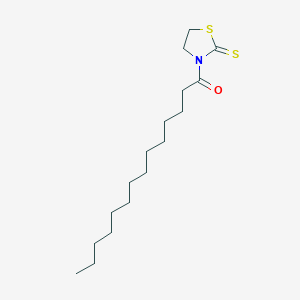
![2,4-Pentanedione, 3-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14427288.png)
![(8R,9S,13S,14S)-3-(2-hydroxyethoxy)-13-methyl-4-nitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14427307.png)
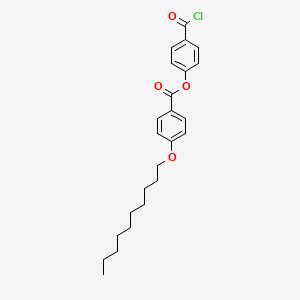
![(4S)-4-[(Naphthalen-2-yl)oxy]-L-proline](/img/structure/B14427312.png)
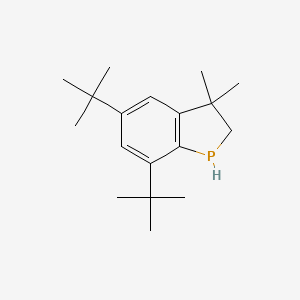
![N'-tert-Butyl-N-methyl-N-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14427319.png)
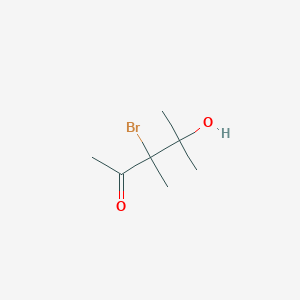
silane](/img/structure/B14427335.png)
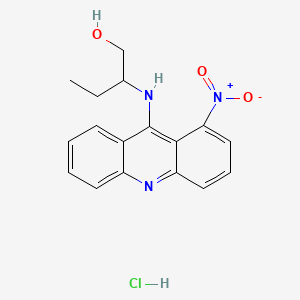
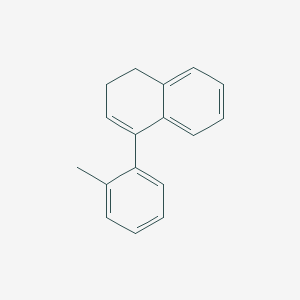
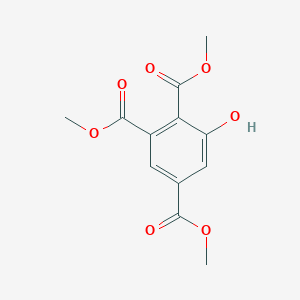
![Ethyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14427348.png)
